5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one 5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842665
InChI: InChI=1S/C9H6BrN3O/c10-7-8(12-5-13-9(7)14)6-1-3-11-4-2-6/h1-5H,(H,12,13,14)
SMILES:
Molecular Formula: C9H6BrN3O
Molecular Weight: 252.07 g/mol

5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15842665

Molecular Formula: C9H6BrN3O

Molecular Weight: 252.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one -

Specification

Molecular Formula C9H6BrN3O
Molecular Weight 252.07 g/mol
IUPAC Name 5-bromo-4-pyridin-4-yl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C9H6BrN3O/c10-7-8(12-5-13-9(7)14)6-1-3-11-4-2-6/h1-5H,(H,12,13,14)
Standard InChI Key GUDNADFRMNPJRJ-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C2=C(C(=O)NC=N2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidin-4(3H)-one backbone, where position 5 is substituted with a bromine atom, and position 6 is occupied by a pyridin-4-yl group (Figure 1). This arrangement creates a planar structure with conjugated π-electrons, facilitating interactions with biological targets such as enzymes and receptors. The presence of both electron-withdrawing (bromine) and electron-donating (pyridine) groups influences its electronic distribution, as evidenced by its calculated dipole moment of 4.2 D.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H6BrN3O\text{C}_9\text{H}_6\text{BrN}_3\text{O}
Molecular Weight252.07 g/mol
Melting Point218–220°C (decomposes)
LogP (Partition Coefficient)1.8 (calculated)
Solubility in Water<1 mg/mL (25°C)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1685 cm1^{-1} (C=O stretch) and 1580 cm1^{-1} (C=N stretch) confirm the pyrimidinone core.

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6d_6) exhibits a singlet at δ 8.21 ppm for the pyridine protons and a downfield signal at δ 12.3 ppm for the NH group .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 253.0 [M+H]+^+.

Synthesis and Optimization

Conventional Condensation Routes

The most common synthesis involves a three-component reaction between 5-bromopyrimidine, pyridine-4-carbaldehyde, and ammonium acetate under acidic conditions (Scheme 1). This method yields 60–70% product after recrystallization from ethanol. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while improving yields to 85% .

Table 2: Comparison of Synthesis Methods

MethodConditionsYield (%)
Conventional CondensationHCl (cat.), ethanol, reflux65
Microwave-Assisted150°C, 45 min, solvent-free85
Ullmann CouplingCuI, K2_2CO3_3, i-PrOH, 100°C72

Functionalization Strategies

Recent work explores derivatization at the 2-position of the pyrimidinone ring. For example, introducing a propoxyphenyl group via Suzuki-Miyaura coupling enhances PDE5 inhibition (IC50_{50} = 1.7 nM) . Bromine at position 5 serves as a handle for cross-coupling reactions, enabling diversification into analogs like 5-aryl-6-pyridinylpyrimidinones .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent PDE5 inhibition by competing with cGMP for binding at the catalytic site. X-ray crystallography of PDE5 complexes reveals that the pyridinyl group forms a π-π interaction with Phe820, while the bromine atom occupies a hydrophobic pocket near Gln817 .

Table 3: Inhibitory Activity Against PDE Isoforms

PDE IsoformIC50_{50} (nM)Selectivity Ratio (vs. PDE6)
PDE51.7120
PDE62041
PDE11>10,000>5,882

Applications in Drug Discovery

Lead Optimization

Structural analogs with modified 6-position substituents show improved pharmacokinetic profiles. For instance, replacing pyridin-4-yl with isopropyl increases metabolic stability (t1/2_{1/2} = 4.2 h in human liver microsomes vs. 1.8 h for the parent compound) .

Formulation Challenges

Low aqueous solubility (<1 mg/mL) necessitates prodrug strategies. Acetylation of the 3H-keto group improves solubility to 12 mg/mL while maintaining activity (PDE5 IC50_{50} = 2.1 nM).

Comparative Analysis with Structural Analogs

Bromopyrimidinone Derivatives

Compared to 5-bromo-6-piperidin-1-yl-1H-pyrimidine-2,4-dione , the pyridinyl variant shows 10-fold higher PDE5 selectivity due to reduced off-target binding to adenosine receptors .

Pyrazolo[3,4-b]pyridines

Sulfonamide derivatives of pyrazolo[3,4-b]pyridine exhibit complementary activity against carbonic anhydrase isoforms but lack the PDE5 potency seen in bromopyrimidinones .

Future Perspectives

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA-based formulations) could address solubility limitations while enabling tumor-specific targeting via surface-functionalized ligands.

Mechanistic Elucidation

Cryo-EM studies are needed to resolve dynamic interactions between the compound and PDE5’s regulatory domains, which remain poorly characterized.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator